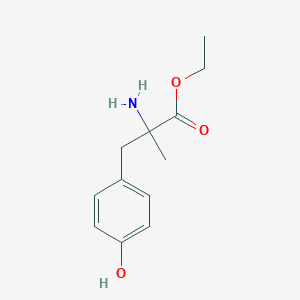

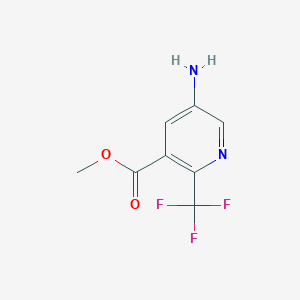

Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate involves various strategies based on the type of catalyst used in the reactions . Another study discusses the synthesis of azo dye derivatives incorporating heterocyclic scaffolds .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For example, the structure of 2-Amino-3-(4-hydroxyphenyl)-propanoic acid, which shares some similarities with the compound , has been extensively studied .科学的研究の応用

Reaction and Synthesis

- Reaction with Nucleophiles : Ethyl 2-azidopropenoate, a compound related to Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate, can undergo transformations into ethyl 2-aminopropenoate with various substituents upon treatment with thiophenol or sodium ethoxide, showcasing the compound's reactivity and potential for creating diverse chemical structures (Kakimoto, Hiyama, 1982).

Crystal Packing and Interactions

- N⋯π and O⋯π Interactions : Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, closely related to the compound , utilizes rare N⋯π interaction in its crystal packing, providing insights into non-traditional hydrogen bonding and molecular organization strategies (Zhang, Wu, Zhang, 2011).

Pharmacological Studies

- β-Adrenoceptor Activity Differentiation : Structural modifications of a closely related compound, 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, by adding methyl or ethyl groups, affect sympathomimetic activity. This indicates the potential to modulate pharmacological effects through minor structural changes, relevant for designing compounds targeting β-adrenoceptors (Lands, Ludueña, Buzzo, 1967).

Synthetic Applications

- Enzymatic Resolution and Hydrolysis : The enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate, a compound structurally similar to Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate, using ultrasound bath and specific enzymes highlights the role of biocatalysis in achieving desired stereochemical outcomes in synthetic processes (Ribeiro, Passaroto, Brenelli, 2001).

将来の方向性

The future directions for the study of Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate and similar compounds are promising. For instance, recent strategies in the synthesis of thiophene derivatives highlight the potential for further exploration and development of these compounds . Additionally, the synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives suggest potential future directions in drug discovery .

特性

IUPAC Name |

ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-3-16-11(15)12(2,13)8-9-4-6-10(14)7-5-9/h4-7,14H,3,8,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBRGLHBHNJNHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC=C(C=C1)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2760780.png)

![N-mesityl-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2760784.png)

![3-[3-(Methylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B2760785.png)

![2-ethyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2760793.png)

![ethyl N-[({4-methoxy-2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}amino)carbonyl]glycinate](/img/structure/B2760795.png)

![7-(4-chlorophenyl)-5-phenyl-N-(o-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2760802.png)

![2-({1,2-dimethyl-5-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2760803.png)